molecular formula C23H15N3O2S2 B2619600 4-benzoyl-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}benzamide CAS No. 325978-41-4

4-benzoyl-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}benzamide

Cat. No.: B2619600
CAS No.: 325978-41-4
M. Wt: 429.51
InChI Key: ZMBRHPORIXRKNG-UHFFFAOYSA-N
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Description

4-benzoyl-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7300^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}benzamide is a complex organic compound characterized by its unique tricyclic structure containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoyl-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}benzamide involves multiple steps, starting with the preparation of the tricyclic core. This core is typically synthesized through a series of cyclization reactions involving sulfur and nitrogen-containing precursors.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to maximize yield and purity. This includes the use of high-throughput reactors and advanced purification techniques such as chromatography and crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-benzoyl-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the benzoyl or benzamide moieties .

Scientific Research Applications

4-benzoyl-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-benzoyl-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s tricyclic core allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to changes in cellular pathways, influencing various biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-benzoyl-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}benzamide lies in its specific combination of functional groups and tricyclic core, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in scientific research and industry .

Properties

IUPAC Name

4-benzoyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15N3O2S2/c1-13-24-17-11-12-18-21(20(17)29-13)30-23(25-18)26-22(28)16-9-7-15(8-10-16)19(27)14-5-3-2-4-6-14/h2-12H,1H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMBRHPORIXRKNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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